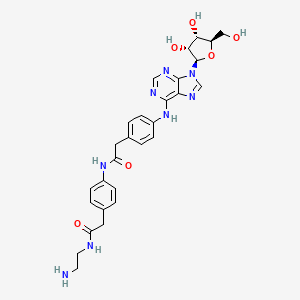

Adenosine amine congener

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N8O6/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35)/t20-,24-,25-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRJCQJVFMHZOO-QZHHGCDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914331 | |

| Record name | N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96760-69-9 | |

| Record name | Adenosine amine congener | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096760699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Adenosine Amine Congener: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) Amine Congener (ADAC) is a potent and selective agonist for the A1 adenosine receptor, a G protein-coupled receptor involved in numerous physiological processes.[1][2][3][4] Its selectivity makes it a valuable tool in pharmacological research for investigating the roles of the A1 receptor in various signaling pathways and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Adenosine Amine Congener.

Synthesis of Adenosine Amine Congener

The synthesis of Adenosine Amine Congener (N-[4-[2-[[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine) is a multi-step process that typically starts from a commercially available precursor, 6-chloropurine (B14466) riboside. The general strategy involves a nucleophilic substitution at the C6 position of the purine (B94841) ring followed by amide bond formations.

Proposed Synthetic Pathway

A plausible synthetic route involves the following key steps:

-

Nucleophilic Substitution: Reaction of 6-chloropurine riboside with a suitable N-protected diamine linker to displace the chloride at the C6 position.

-

Amide Coupling: Sequential amide bond formations to build the side chain. This is often achieved using standard peptide coupling reagents.

-

Deprotection: Removal of any protecting groups to yield the final product, Adenosine Amine Congener.

Caption: Proposed synthetic workflow for Adenosine Amine Congener (ADAC).

Characterization of Adenosine Amine Congener

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized ADAC.

Physicochemical and Spectroscopic Data

| Property | Data |

| Formal Name | N-[4-[2-[[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine |

| Synonyms | ADAC |

| Molecular Formula | C₂₈H₃₂N₈O₆[1][] |

| Molecular Weight | 576.6 g/mol [1][] |

| Appearance | White solid |

| Solubility | Soluble in DMSO[1] |

| UV λmax | 251, 304 nm[1] |

Spectroscopic Characterization Methods

Standard spectroscopic techniques are employed to elucidate the structure of ADAC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to determine the number and types of protons and their connectivity.

-

¹³C NMR provides information about the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy helps to identify the presence of key functional groups, such as N-H, C=O (amide), and C-N bonds.

-

Biological Activity and Receptor Binding

ADAC is a selective agonist for the A1 adenosine receptor. Its binding affinity is typically determined through competitive radioligand binding assays.

Adenosine A1 Receptor Signaling Pathway

Activation of the A1 adenosine receptor by an agonist like ADAC initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation can modulate the activity of various ion channels and other signaling pathways.

Caption: Simplified signaling pathway of the Adenosine A1 Receptor.

Quantitative Binding Affinity Data

The binding affinity of ADAC for adenosine receptor subtypes is a critical parameter. The inhibition constant (Ki) is a measure of the potency of a ligand in inhibiting the binding of a radioligand to the receptor.

| Receptor Subtype | Cell Line | Radioligand | Ki (nM) for rat receptors |

| A1 | CHO | [³H]DPCPX | 0.85[1] |

| A2A | HEK293 | [³H]CGS 21680 | 210[1] |

| A3 | CHO | [¹²⁵I]AB-MECA | 281[1] |

Experimental Protocols

General Protocol for Synthesis of N⁶-Substituted Adenosine Analogs

This protocol outlines a general method for the synthesis of N⁶-substituted adenosine analogs, which can be adapted for the synthesis of ADAC intermediates.[6][7]

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine riboside in a suitable solvent such as ethanol.

-

Addition of Amine: Add an excess of the desired amine to the solution.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to act as an acid scavenger.

-

Reaction: Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Protocol for Adenosine A1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound like ADAC for the A1 adenosine receptor.

Materials:

-

Cell membranes expressing the human adenosine A1 receptor.

-

Radioligand: [³H]DPCPX (a selective A1 antagonist).

-

Test compound (ADAC).

-

Non-specific binding control (e.g., unlabeled DPCPX at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation counter and cocktail.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Reagent Addition:

-

Total Binding: Add assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Add non-specific binding control, radioligand, and cell membranes.

-

Test Compound: Add serially diluted ADAC, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

This technical guide provides a foundational understanding of the synthesis, characterization, and biological evaluation of Adenosine Amine Congener. The detailed protocols and structured data serve as a valuable resource for researchers in pharmacology and drug development who are interested in utilizing ADAC as a selective A1 adenosine receptor agonist. The provided workflows and signaling pathway diagrams offer a clear visual representation of the key processes involved in the study of this important molecule.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. amsbio.com [amsbio.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 6. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenosine Amine Congener (ADAC): A Comprehensive Technical Guide to its Discovery and Development as a Selective A1 Adenosine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of Adenosine (B11128) Amine Congener (ADAC), a potent and selective agonist for the A1 adenosine receptor (A1AR). This document details ADAC's binding affinity, functional efficacy, and its demonstrated neuroprotective and otoprotective effects. Furthermore, it outlines the key experimental protocols for assessing A1AR agonists and visualizes the intricate signaling pathways activated upon receptor engagement.

Introduction

Adenosine, an endogenous purine (B94841) nucleoside, plays a crucial role in cellular metabolism and signaling. Its physiological effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor, in particular, has emerged as a significant therapeutic target due to its involvement in a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation. Activation of the A1AR is predominantly inhibitory, leading to neuroprotective, cardioprotective, and anti-inflammatory responses.

The development of selective A1AR agonists has been a long-standing goal in medicinal chemistry to harness these therapeutic benefits while minimizing off-target effects. Adenosine Amine Congener (ADAC) represents a key achievement in this endeavor, demonstrating high selectivity and potent agonist activity at the A1AR. This guide will explore the scientific journey of ADAC, from its initial discovery to its characterization as a valuable research tool and potential therapeutic agent.

Discovery and Synthesis

The discovery of ADAC was rooted in the systematic exploration of the structure-activity relationships (SAR) of adenosine analogs. A common strategy in the design of selective A1AR agonists involves modifications at the N6-position of the adenine (B156593) ring. The introduction of bulky substituents at this position has been shown to significantly enhance affinity and selectivity for the A1 receptor.

The synthesis of ADAC typically begins with a 6-chloropurine (B14466) ribonucleoside, a readily available starting material. The core of the synthesis involves the displacement of the chlorine atom with a specific amine-containing side chain, which in the case of ADAC is N-[4-[2-[[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine. Further modifications at the C2-position of the purine ring and the ribose moiety have also been explored to fine-tune the pharmacological profile of related adenosine congeners.

Pharmacological Profile

ADAC's pharmacological activity is characterized by its high binding affinity and selectivity for the A1 adenosine receptor, coupled with its functional agonism.

Quantitative Data: Binding Affinity and Efficacy

The following tables summarize the key quantitative parameters defining ADAC's interaction with adenosine receptors.

Table 1: Binding Affinity of Adenosine Amine Congener (ADAC) at Rat Adenosine Receptors [1]

| Receptor Subtype | K_i_ (nM) |

| A1 | 0.85 |

| A2A | 210 |

| A3 | 281 |

K_i_ (inhibitor constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.

Table 2: In Vivo Efficacy of ADAC in Preclinical Models

| Preclinical Model | Species | Dose Range | Route of Administration | Observed Effect |

| Cerebral Ischemia (Bilateral Carotid Artery Occlusion) | Gerbil | 75 µg/kg | Intraperitoneal | Increased survival and prevention of neuronal damage in the hippocampal CA1 region.[1] |

| Noise-Induced Hearing Loss (110 dB) | Rat | 100 µg/kg | Intraperitoneal | Protection against auditory threshold shifts and hair cell loss.[1] |

| Huntington's Disease Model (3-Nitropropionic Acid) | Rat | 100 µg/kg | Intraperitoneal | Reduction in striatal lesion size and ongoing striatal degeneration. |

Note: EC50 data for ADAC was not available in the searched literature.

Signaling Pathways

Activation of the A1 adenosine receptor by ADAC initiates a cascade of intracellular signaling events, primarily through its coupling to inhibitory G proteins (Gαi/o). These pathways collectively contribute to the physiological effects of ADAC.

Canonical Pathway: Inhibition of Adenylyl Cyclase

The most well-characterized signaling pathway for the A1AR is the inhibition of adenylyl cyclase.

Caption: Canonical A1AR signaling pathway initiated by ADAC.

Non-Canonical Signaling Pathways

Beyond the inhibition of adenylyl cyclase, A1AR activation by agonists like ADAC can trigger other important signaling cascades.

Caption: Non-canonical A1AR signaling pathways.

Experimental Protocols

The characterization of ADAC and other A1AR agonists relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay (for determining K_i_)

This protocol outlines a typical competition binding assay to determine the binding affinity of a test compound like ADAC for the A1AR.

Objective: To determine the inhibitor constant (K_i_) of a test compound for the A1 adenosine receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human A1AR (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled A1AR antagonist (e.g., [³H]DPCPX - 8-Cyclopentyl-1,3-dipropylxanthine).

-

Unlabeled test compound (ADAC).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known A1AR antagonist like Xanthine Amine Congener - XAC).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the A1AR to high density.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of the unlabeled test compound (ADAC).

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a saturating concentration of the non-specific binding control.

-

-

Incubation:

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + ([L]/K_d_)), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

cAMP Functional Assay (for determining EC_50_)

This protocol describes a typical cAMP accumulation assay to measure the functional efficacy of an A1AR agonist like ADAC.

Objective: To determine the half-maximal effective concentration (EC_50_) of an A1AR agonist in inhibiting forskolin-stimulated cAMP production.

Materials:

-

A cell line stably expressing the human A1AR (e.g., CHO-K1 or HEK293 cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound (ADAC).

-

A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Methodology:

-

Cell Culture and Plating:

-

Culture A1AR-expressing cells to the appropriate confluency.

-

Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for a short period.

-

Add increasing concentrations of the test compound (ADAC) to the wells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells according to the cAMP kit manufacturer's instructions.

-

Perform the cAMP detection assay following the kit's protocol.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each well from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the log concentration of ADAC.

-

Fit the data to a sigmoidal dose-response curve to determine the EC_50_ value.

-

References

Unraveling the Adenosine Amine Congener Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for adenosine (B11128) amine congeners, a critical class of molecules targeting adenosine receptors. Adenosine receptors, comprising four subtypes (A₁, A₂A, A₂B, and A₃), are integral to a multitude of physiological processes and represent significant targets for therapeutic intervention in conditions ranging from cardiovascular disease to neurodegenerative disorders and inflammation. Understanding the nuanced interplay between the chemical structure of adenosine analogs and their affinity and efficacy at these receptor subtypes is paramount for the rational design of potent and selective drug candidates.

Core Structure-Activity Relationship Principles

The pharmacological profile of adenosine amine congeners is primarily dictated by substitutions at three key positions of the adenosine scaffold: the N⁶-position of the adenine (B156593) ring, the C2-position of the purine (B94841) core, and the 5'-position of the ribose moiety.

N⁶-Substitution: Modifications at the N⁶-position have been extensively explored and are a cornerstone of achieving receptor subtype selectivity. Generally, bulky and lipophilic substituents at this position tend to favor A₁ and A₃ receptor affinity.[1] For instance, N⁶-cycloalkyl substitutions, such as in N⁶-cyclopentyladenosine (CPA), confer high A₁ selectivity.[2] The introduction of a benzyl (B1604629) group, as seen in N⁶-benzyladenosine derivatives, can enhance potency and selectivity for the A₃ receptor.[3] The nature of the N⁶-substituent can also influence whether the compound acts as a full or partial agonist.

C2-Substitution: The C2-position offers another avenue for modulating affinity and selectivity. Introduction of small alkyl, chloro, or amino groups can be well-tolerated and in some cases enhance potency. Bulky and hydrophobic substituents at the C2-position, particularly alkynyl groups, have been shown to enhance A₂A receptor selectivity.[4][5] Combining C2 and N⁶ substitutions can lead to complex SAR profiles, where the effects are not always additive, highlighting the intricate nature of the ligand-receptor interaction.[6]

5'-Position Modification: The 5'-position of the ribose is crucial for agonist activity. Modifications here, such as the introduction of an N-ethylcarboxamido group (as in NECA), generally result in potent but often non-selective agonists.[7] However, 5'-uronamide substitutions can enhance A₃ selectivity, particularly when combined with specific N⁶-benzyl substituents.[3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of representative adenosine amine congeners at the human adenosine receptor subtypes. This data provides a quantitative framework for understanding the SAR principles discussed above.

Table 1: Binding Affinity (Kᵢ, nM) of N⁶-Substituted Adenosine Analogs

| Compound | N⁶-Substituent | A₁ Receptor | A₂A Receptor | A₃ Receptor |

| Adenosine | -H | ~70 | ~150 | ~6500 |

| CPA | Cyclopentyl | High Affinity | Lower Affinity | Moderate Affinity |

| R-PIA | (R)-Phenylisopropyl | High Affinity | Lower Affinity | Moderate Affinity |

| NECA | -H (with 5'-N-ethylcarboxamido) | ~10 | ~10 | High Affinity |

| IB-MECA | (3-Iodobenzyl) (with 5'-N-methyluronamide) | Moderate Affinity | Lower Affinity | High Affinity |

| Cl-IB-MECA | (3-Iodobenzyl) (with 2-Chloro and 5'-N-methyluronamide) | Moderate Affinity | Lower Affinity | High Affinity |

Note: "High Affinity," "Moderate Affinity," and "Lower Affinity" are used where specific numerical values were not consistently reported across multiple sources. This table is a compilation from multiple sources and values can vary based on experimental conditions.[2][7][8][9]

Table 2: Structure-Activity Relationship Summary for Receptor Selectivity

| Target Receptor | Favorable N⁶-Substitutions | Favorable C2-Substitutions | Favorable 5'-Substitutions |

| A₁ | Alkyl, Cycloalkyl, Arylalkyl[2] | Generally small or no substitution | - |

| A₂A | (2,2-diphenylethyl)[7] | (Thio)ethers, Secondary amines, Alkynes[2] | N-alkyluronamide[2] |

| A₃ | Benzyl (especially with meta-halogen)[3][10] | Extended aryl-ethynyl groups[8] | N-methyluronamide[3][8] |

Experimental Protocols

The determination of binding affinity and functional activity of adenosine amine congeners relies on standardized in vitro assays. Below are detailed methodologies for two of the most common experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.[11]

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK293 or CHO cells).[12][13]

-

Radioligand (e.g., [³H]CGS 21680 for A₂A, [³H]DPCPX for A₁).[11][12]

-

Unlabeled test compounds (adenosine amine congeners).

-

Non-specific binding control (e.g., 10 µM NECA or R-PIA).[12]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

-

Glass fiber filters.[12]

-

Scintillation counter.[11]

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound.

-

Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[11]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.[11]

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.[10][11]

Materials:

-

Whole cells expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells).[11][13]

-

Test compounds (adenosine amine congeners).

-

Stimulation buffer (e.g., DMEM or HBSS).[11]

-

Phosphodiesterase (PDE) inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.[11][13]

-

Forskolin (to stimulate adenylyl cyclase in inhibition assays for A₁/A₃ receptors).[10]

-

cAMP detection kit (e.g., HTRF, ELISA).[11]

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.

-

Pre-incubation: Wash the cells and pre-incubate with the PDE inhibitor in stimulation buffer.

-

Stimulation: Add varying concentrations of the test compound. For A₁/A₃ receptor assays, co-stimulate with forskolin.

-

Incubation: Incubate for a defined period to allow for cAMP production.

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

Detection: Quantify the cAMP levels using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathways of adenosine receptors and a typical experimental workflow for SAR studies.

Caption: Adenosine receptor signaling pathways.

Caption: Experimental workflow for SAR studies.

Caption: Logical relationships in congener design.

References

- 1. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C2‐linked alkynyl poly‐ethylene glycol(PEG) adenosine conjugates as water‐soluble adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C2,N6-disubstituted adenosines: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Analysis of Biased Agonism at the Human Adenosine A3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Unraveling the Molecular Interactions of Adenosine Amine Congener: A Technical Guide

For Immediate Release

[City, State] – December 22, 2025 – A comprehensive technical guide detailing the mechanism of action of Adenosine (B11128) Amine Congener (ADAC) has been compiled for researchers, scientists, and drug development professionals. This in-depth resource provides a granular view of the compound's interaction with adenosine receptors, its downstream signaling effects, and the experimental methodologies used for its characterization.

Adenosine Amine Congener (ADAC) is a potent and selective agonist for the A1 adenosine receptor, a member of the G protein-coupled receptor family.[1][2][3] Its high affinity and selectivity for the A1 receptor subtype make it a valuable tool in pharmacological research and a potential therapeutic agent for conditions where A1 receptor modulation is beneficial, such as neuroprotection and cardioprotection.[1][4]

Core Mechanism of Action: Selective A1 Adenosine Receptor Agonism

ADAC exerts its effects primarily by binding to and activating the A1 adenosine receptor. This receptor is coupled to inhibitory G proteins (Gi/o), and its activation initiates a cascade of intracellular events. The primary downstream effect of A1 receptor activation by ADAC is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This reduction in cAMP modulates the activity of various downstream effectors, including protein kinase A (PKA).

Furthermore, the activation of A1 receptors by ADAC leads to the modulation of ion channel activity. Notably, it causes the inhibition of voltage-gated Ca2+ channels, which reduces calcium influx into the cell.[1] It also activates potassium channels, leading to hyperpolarization of the cell membrane. These actions collectively contribute to a decrease in neuronal excitability and neurotransmitter release.

A key consequence of presynaptic A1 receptor activation by ADAC is the inhibition of glutamate (B1630785) release.[1] By reducing the release of this excitatory neurotransmitter, ADAC can mitigate excitotoxicity, a pathological process involved in various neurological disorders. The compound has also been shown to reduce oxidative stress and apoptosis in preclinical models.[1]

Quantitative Pharmacological Profile

The selectivity of ADAC for the A1 adenosine receptor is a critical aspect of its pharmacological profile. The following table summarizes the binding affinities of ADAC for the different rat adenosine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| A1 | 0.85[7] |

| A2A | 210[7] |

| A2B | Not explicitly found |

| A3 | 281[7] |

Note: The Ki value for the A2B receptor was not available in the reviewed literature.

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments used to characterize the mechanism of action of ADAC.

Radioligand Binding Assay for Adenosine Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound, such as ADAC, by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

Cell membranes expressing the specific human or rat adenosine receptor subtype (A1, A2A, A2B, or A3).

-

Radioligand specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3).

-

Adenosine Amine Congener (ADAC) as the competing ligand.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist or antagonist like NECA or XAC).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of ADAC. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of ADAC. Determine the IC50 value (the concentration of ADAC that inhibits 50% of the specific radioligand binding) and then calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of ADAC to inhibit adenylyl cyclase activity, a functional consequence of A1 receptor activation.

Materials:

-

A cell line expressing the A1 adenosine receptor (e.g., CHO-K1 cells).

-

Adenosine Amine Congener (ADAC).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell lysis buffer.

Procedure:

-

Cell Culture: Plate the A1 receptor-expressing cells in a multi-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with varying concentrations of ADAC.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of ADAC to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Measurement of Presynaptic Glutamate Release

This protocol outlines a method to assess the effect of ADAC on the release of the neurotransmitter glutamate from presynaptic terminals.

Materials:

-

Primary neuronal cultures or brain slices.

-

Adenosine Amine Congener (ADAC).

-

High potassium (K+) solution to depolarize neurons and evoke glutamate release.

-

Glutamate assay kit or HPLC with fluorescence detection.

Procedure:

-

Preparation: Prepare primary neuronal cultures or acute brain slices.

-

Pre-incubation: Pre-incubate the cells or slices with varying concentrations of ADAC.

-

Stimulation: Induce glutamate release by exposing the preparations to a high K+ solution.

-

Sample Collection: Collect the extracellular medium.

-

Glutamate Quantification: Measure the concentration of glutamate in the collected samples using a glutamate assay kit or by HPLC.

-

Data Analysis: Compare the amount of glutamate released in the presence and absence of ADAC to determine its inhibitory effect.

Assessment of Voltage-Gated Calcium Channel Inhibition

This experiment evaluates the effect of ADAC on the activity of voltage-gated calcium channels using whole-cell patch-clamp electrophysiology.

Materials:

-

Cells expressing voltage-gated calcium channels (e.g., primary neurons or a suitable cell line).

-

Adenosine Amine Congener (ADAC).

-

Patch-clamp electrophysiology setup.

-

Extracellular and intracellular recording solutions.

Procedure:

-

Cell Preparation: Prepare cells for patch-clamp recording.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.

-

Baseline Recording: Record baseline voltage-gated calcium currents by applying a depolarizing voltage step.

-

ADAC Application: Perfuse the cells with a solution containing ADAC.

-

Post-ADAC Recording: Record the voltage-gated calcium currents in the presence of ADAC.

-

Data Analysis: Compare the amplitude of the calcium currents before and after the application of ADAC to quantify the extent of inhibition.

Visualizing the Molecular Pathways

To further elucidate the mechanism of action of Adenosine Amine Congener, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: ADAC signaling pathway via the A1 adenosine receptor.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a functional cAMP assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Protection against ischemic damage by adenosine amine congener, a potent and selective adenosine A1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Focusing on Adenosine Receptors as a Potential Targeted Therapy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Adenosine Amine Congeners: A Deep Dive into A1 Receptor Selectivity and Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of adenosine (B11128) amine congeners, focusing on their selectivity and potency at the A1 adenosine receptor (A1AR). The A1AR, a G protein-coupled receptor, is a critical target in the development of therapeutics for cardiovascular, neurological, and inflammatory disorders. Adenosine amine congeners, a class of synthetic analogs of the endogenous ligand adenosine, have emerged as valuable tools for probing A1AR function and as promising drug candidates.

This document details the structure-activity relationships (SAR) that govern the affinity and efficacy of these compounds, presents quantitative data in a structured format for easy comparison, and provides detailed experimental protocols for the key assays used in their characterization. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular and cellular processes.

Structure-Activity Relationships: Tuning for A1 Selectivity and Potency

The selectivity and potency of adenosine amine congeners for the A1AR are primarily dictated by modifications at the N6-position of the purine (B94841) ring. Introducing bulky and lipophilic substituents at this position generally enhances affinity and selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, and A3).

Key SAR observations include:

-

N6-Cycloalkyl Groups: The size and nature of the cycloalkyl substituent are critical. Cyclopentyl and cyclohexyl groups often confer high A1 affinity and selectivity.

-

N6-Arylalkyl Groups: The presence of an aromatic ring in the N6-substituent can significantly influence potency. The nature and position of substituents on this aryl ring can be modulated to fine-tune affinity and selectivity.

-

Amine Functionality: The introduction of an amine group within the N6-substituent, characteristic of adenosine amine congeners, provides a point for further chemical modification and can impact interactions with the receptor binding pocket.

Quantitative Analysis of A1 Receptor Affinity and Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of representative adenosine amine congeners and related N6-substituted adenosine analogs for human adenosine receptors. The data is compiled from various published studies and presented to allow for a comparative analysis of selectivity and potency.

Table 1: Binding Affinity (Ki, nM) of Adenosine Amine Congeners and Related Analogs at Human Adenosine Receptors

| Compound | hA1R Ki (nM) | hA2AR Ki (nM) | hA2BR Ki (nM) | hA3R Ki (nM) | A1 Selectivity (fold vs A2A) | A1 Selectivity (fold vs A3) |

| Adenosine | ~310 | ~700 | ~24000 | ~290 | 2.3 | 0.9 |

| N6-Cyclopentyladenosine (CPA) | 1.0 | 250 | 15000 | 50 | 250 | 50 |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 0.6 | 1200 | >10000 | 35 | 2000 | 58 |

| Adenosine Amine Congener (ADAC) | 0.85 (rat) | 210 (rat) | - | 281 (rat) | 247 | 330 |

| N6-(3-Iodobenzyl)adenosine | 3.2 | 6.5 | - | 1.4 | 2.0 | 0.4 |

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available.

Table 2: Functional Potency (EC50, nM) of Adenosine Analogs at the Human A1 Receptor

| Compound | Assay Type | Cell Line | EC50 (nM) |

| Adenosine | cAMP Inhibition | CHO-hA1R | 310 |

| N6-Cyclopentyladenosine (CPA) | cAMP Inhibition | CHO-hA1R | 10 |

| NECA | cAMP Inhibition | CHO-hA1R | 21.9 |

Note: EC50 values are highly dependent on the specific assay conditions and cell system used.

Experimental Protocols

Detailed methodologies for the key experiments used to determine the binding affinity and functional potency of adenosine amine congeners are provided below.

Radioligand Binding Assay for A1 Receptor Affinity (Ki)

This protocol describes a competitive radioligand binding assay using cell membranes from HEK293 cells stably expressing the human A1 adenosine receptor.

Materials:

-

HEK293 cells stably expressing the human A1AR

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, protease inhibitor cocktail

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2

-

Radioligand: [3H]DPCPX (a selective A1AR antagonist)

-

Non-specific binding control: 10 µM CPA (N6-cyclopentyladenosine)

-

Test compounds (adenosine amine congeners) at various concentrations

-

96-well filter plates (GF/B) pre-treated with 0.3% polyethyleneimine (PEI)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-hA1AR cells and centrifuge.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

-

Homogenize the cell suspension using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store membrane preparations at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL Assay Buffer, 50 µL [3H]DPCPX (at a final concentration near its Kd), and 100 µL of membrane suspension (typically 10-20 µg protein).

-

Non-specific Binding: 50 µL of 10 µM CPA, 50 µL [3H]DPCPX, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of test compound at various concentrations, 50 µL [3H]DPCPX, and 100 µL of membrane suspension.

-

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

-

Filtration and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through the pre-treated GF/B filter plate.

-

Wash the filters three times with 200 µL of ice-cold Assay Buffer.

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay for A1 Receptor Potency (EC50) - cAMP Accumulation Assay

This protocol describes a functional assay to determine the potency of A1AR agonists by measuring the inhibition of forskolin-stimulated cAMP accumulation in CHO cells stably expressing the human A1 adenosine receptor.

Materials:

-

CHO cells stably expressing the human A1AR

-

Cell culture medium

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

IBMX (a phosphodiesterase inhibitor)

-

Test compounds (adenosine amine congeners) at various concentrations

-

cAMP assay kit (e.g., GloSensor™ cAMP Assay)

-

Luminometer

Procedure:

-

Cell Culture and Plating:

-

Culture CHO-hA1AR cells in appropriate medium.

-

Seed the cells into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells once with Stimulation Buffer.

-

Add 50 µL of Stimulation Buffer containing IBMX (e.g., 500 µM) to each well and incubate for 15-30 minutes at room temperature.

-

Add 25 µL of the test compound at various concentrations to the respective wells. Include a vehicle control.

-

Incubate for 10-15 minutes at room temperature.

-

Add 25 µL of forskolin (e.g., 10 µM final concentration) to all wells to stimulate adenylyl cyclase.

-

Incubate for 15-30 minutes at room temperature.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. For the GloSensor™ cAMP Assay, this involves a reagent that generates a luminescent signal in the presence of cAMP.

-

-

Data Analysis:

-

Generate a standard curve if required by the assay kit.

-

Plot the cAMP concentration (or luminescence signal) against the logarithm of the test compound concentration.

-

Normalize the data to the response of forskolin alone (0% inhibition) and the maximal inhibition achieved by a saturating concentration of a potent A1AR agonist (100% inhibition).

-

Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.

-

Visualizing A1 Receptor Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the A1 adenosine receptor and the workflows of the experimental protocols described above.

Adenosine Amine Congener: A Technical Guide to its Chemical Properties, Stability, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) Amine Congener (ADAC) is a potent and selective agonist for the A1 adenosine receptor.[1] As a functionalized congener of adenosine, it serves as a valuable tool in pharmacological research to investigate the roles of the A1 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, stability, and biological activity of ADAC, including detailed experimental protocols and visualizations of key signaling pathways.

Chemical Properties

Adenosine Amine Congener is a white crystalline solid. Its chemical structure consists of an adenosine core with a substituted phenylacetamide moiety at the N6 position.

Table 1: Physicochemical Properties of Adenosine Amine Congener

| Property | Value | Source(s) |

| IUPAC Name | N-[4-[2-[[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine | [1] |

| Synonyms | ADAC | [1] |

| CAS Number | 96760-69-9 | [1] |

| Molecular Formula | C₂₈H₃₂N₈O₆ | [1] |

| Molecular Weight | 576.60 g/mol | [] |

| Appearance | White crystalline solid | |

| Purity | ≥98% (HPLC) | [1] |

| UV max (λmax) | 251, 304 nm | [1] |

| pKa | Data not available in public literature. For the parent compound, adenosine, pKa values are reported as 3.5 and 12.5. | [3] |

Table 2: Solubility of Adenosine Amine Congener

| Solvent | Solubility | Source(s) |

| DMSO | ≥ 31.25 mg/mL (54.20 mM) (ultrasonication may be required) | [] |

| 0.1 M Acetic Acid | 12 mM | |

| Water | Described as "water-soluble" or "aqueous-soluble" by vendors, but quantitative data is limited. For context, the solubility of adenosine in PBS (pH 7.2) is approximately 10 mg/mL. | [][4] |

| In vivo Solvents | ≥ 2.08 mg/mL (3.61 mM) in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.08 mg/mL (3.61 mM) in 10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (3.61 mM) in 10% DMSO >> 90% corn oil | [] |

Stability and Storage

Proper storage of Adenosine Amine Congener is crucial to maintain its integrity and activity.

Table 3: Stability and Recommended Storage Conditions for Adenosine Amine Congener

| Form | Storage Temperature | Stability | Source(s) |

| Solid (Powder) | -20°C | ≥ 4 years | [1] |

| Solid (Powder) | 4°C | 2 years | [] |

| In Solvent | -80°C | 2 years | [] |

| In Solvent | -20°C | 1 year | [] |

General Recommendations:

-

Light Sensitivity: ADAC is photosensitive and should be protected from light.

-

Solution Stability: While specific data for ADAC is limited, aqueous solutions of the parent compound, adenosine, are stable for at least 5 years at room temperature.[5] However, for experimental purposes, it is recommended to prepare aqueous solutions fresh and not store them for more than one day.[4] Studies on adenosine solutions (2 mg/mL in 0.9% sodium chloride) have shown stability for up to 14 days at room temperature (20°C-25°C) and under refrigeration (2°C-8°C) in PVC and polyolefin infusion bags.[6]

Biological Activity and Signaling Pathway

Adenosine Amine Congener is a selective agonist of the A1 adenosine receptor, a G protein-coupled receptor (GPCR).[1] It exhibits high affinity for the A1 receptor with a reported Ki of 0.85 nM for the rat receptor, showing significant selectivity over A2A (Ki = 210 nM) and A3 (Ki = 281 nM) receptors.[1]

Activation of the A1 receptor by ADAC initiates a signaling cascade primarily through the Gαi/o subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] The reduction in cAMP subsequently modulates the activity of downstream effectors, including protein kinase A (PKA). Additionally, the Gβγ subunits released upon G protein activation can directly modulate the activity of various ion channels.[10]

References

- 1. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. researchgate.net [researchgate.net]

- 10. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]

In Vitro Characterization of Adenosine Amine Congener (ADAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) Amine Congener (ADAC) is a potent and selective agonist for the A1 adenosine receptor. As a member of the G protein-coupled receptor (GPCR) family, the A1 receptor is a key therapeutic target for a range of cardiovascular, neurological, and inflammatory disorders. A thorough in vitro characterization of ligands such as ADAC is fundamental to understanding their pharmacological profile and potential therapeutic applications. This guide provides a comprehensive overview of the in vitro characterization of ADAC, including its binding affinity at adenosine receptor subtypes, detailed experimental protocols for its evaluation, and a summary of the associated signaling pathways.

Data Presentation: Quantitative Analysis of Adenosine Congener Binding Affinities

The following tables summarize the binding affinities (Ki) of Adenosine Amine Congener (ADAC) and the related antagonist, Xanthine Amine Congener (XAC), at various adenosine receptor subtypes. It is important to note that the available quantitative data for ADAC is primarily from rat receptor studies, and significant species-specific differences in adenosine receptor pharmacology exist, particularly for the A3 subtype. The data for XAC at human receptors is included to provide a comparative human context.

Table 1: Binding Affinity (Ki) of Adenosine Amine Congener (ADAC) at Rat Adenosine Receptors [1]

| Congener | Receptor Subtype | Ki (nM) |

| ADAC | Rat A1 | 0.85 |

| ADAC | Rat A2A | 210 |

| ADAC | Rat A3 | 281 |

Table 2: Binding Affinity (Ki) of Xanthine Amine Congener (XAC) at Human Adenosine Receptors

| Congener | Receptor Subtype | Ki (nM) |

| XAC | Human A1 | ~51 (Ke) |

| XAC | Human A2A | 114 |

| XAC | Human A3 | >1000 |

Note: The Ki value for XAC at the A1 receptor is an equilibrium dissociation constant (Ke) derived from functional assays, which is analogous to Ki.

Signaling Pathways

Adenosine receptors mediate their physiological effects through distinct G protein-coupled signaling cascades. ADAC, as an A1 receptor agonist, primarily activates the Gi/o pathway.

Adenosine A1 and A3 Receptor Signaling

The A1 and A3 adenosine receptors typically couple to inhibitory G proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate other downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium.

Caption: A1/A3 receptor signaling pathway.

Adenosine A2A and A2B Receptor Signaling

Conversely, the A2A and A2B adenosine receptors are primarily coupled to stimulatory G proteins (Gs). Agonist binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. The A2B receptor can also couple to Gq proteins in some cell types, activating the PLC pathway.

Caption: A2A/A2B receptor signaling pathways.

Experimental Protocols

Accurate in vitro characterization of ADAC requires robust and well-defined experimental protocols. The following sections detail the methodologies for key assays used to determine the binding affinity and functional activity of adenosine receptor ligands.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

Caption: General workflow for a radioligand binding assay.

Detailed Protocol: A1 Receptor Binding Assay

-

Materials:

-

Cell membranes expressing the human A1 adenosine receptor (e.g., from CHO or HEK293 cells).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a selective A1 antagonist.

-

Non-specific binding control: A high concentration of a non-radiolabeled A1 agonist (e.g., 10 µM R-PIA).

-

Test Compound: Adenosine Amine Congener (ADAC).

-

Glass fiber filters (GF/B), pre-treated with polyethyleneimine.

-

Scintillation cocktail.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing the A1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:

-

50 µL of various concentrations of unlabeled ADAC.

-

50 µL of [³H]DPCPX (final concentration ~1 nM).

-

100 µL of the cell membrane suspension.

-

For total binding, add 50 µL of assay buffer instead of ADAC.

-

For non-specific binding, add 50 µL of 10 µM R-PIA.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Determine the IC50 value (the concentration of ADAC that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a ligand to stimulate or inhibit the production of cyclic AMP, a key second messenger in adenosine receptor signaling.

Caption: Workflow for a cAMP accumulation functional assay.

Detailed Protocol: A2B Receptor cAMP Accumulation Assay

-

Materials:

-

HEK293 cells stably expressing the human A2B adenosine receptor.

-

Cell Culture Medium: DMEM with 10% FBS and antibiotics.

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Reference Agonist: NECA (5'-N-ethylcarboxamidoadenosine).

-

Test Compound: Adenosine Amine Congener (ADAC).

-

Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Cell Preparation: Seed the A2B receptor-expressing cells in a 96-well plate and grow to confluence.

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with the PDE inhibitor in assay buffer for 15-30 minutes.

-

Add serial dilutions of ADAC or the reference agonist to the wells.

-

Incubate for 30 minutes at room temperature.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Perform the cAMP measurement using the chosen detection method (e.g., reading fluorescence for an HTRF assay).

-

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data to cAMP concentrations. Plot the cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

-

Conclusion

The in vitro characterization of Adenosine Amine Congener reveals it to be a high-affinity A1 adenosine receptor agonist, based on data from rat receptor studies. The provided protocols for radioligand binding and cAMP functional assays offer a robust framework for the detailed pharmacological evaluation of ADAC and other adenosine receptor ligands in human cell systems. A comprehensive understanding of the binding affinities, functional potencies, and signaling pathways of such compounds is essential for advancing their development as potential therapeutic agents. Further studies are warranted to fully characterize the profile of ADAC at all human adenosine receptor subtypes to better predict its clinical efficacy and potential side effects.

References

Adenosine Amine Congener (ADAC): A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) Amine Congener (ADAC) is a potent and selective agonist for the adenosine A1 receptor, a G protein-coupled receptor implicated in a multitude of physiological and pathophysiological processes.[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the pharmacological profile of ADAC, including its receptor binding affinity, functional activity, and associated signaling pathways. Detailed experimental protocols for key assays and visual representations of signaling and experimental workflows are included to facilitate further research and drug development efforts in areas such as neuroprotection and otoprotection.

Introduction to Adenosine Amine Congener (ADAC)

ADAC, also known by its chemical name N-[4-[2-[[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine, is a synthetic analog of adenosine.[1][8] Its structure has been optimized to confer high affinity and selectivity for the adenosine A1 receptor subtype.[1][9] This selectivity makes ADAC an invaluable tool for elucidating the specific roles of the A1 receptor in various biological systems and a promising therapeutic candidate for conditions where A1 receptor activation is beneficial.[5]

Receptor Binding Affinity

The binding affinity of ADAC to adenosine receptor subtypes is a critical determinant of its pharmacological activity. Quantitative analysis of its binding profile has been primarily conducted using competitive radioligand binding assays.

Table 1: Receptor Binding Affinities of ADAC

| Receptor Subtype | Species | Radioligand | Kᵢ (nM) | Reference |

| A₁ | Rat | [³H]DPCPX | 0.85 | [1] |

| A₂ₐ | Rat | [³H]CGS 21680 | 210 | [1] |

| A₃ | Rat | [¹²⁵I]AB-MECA | 281 | [1] |

Kᵢ (Inhibition Constant) is a measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity.

The data clearly demonstrates ADAC's high selectivity for the rat adenosine A1 receptor, with approximately 247-fold and 330-fold lower affinity for the A2A and A3 receptors, respectively.[1]

Signaling Pathways

Activation of the adenosine A1 receptor by ADAC initiates a cascade of intracellular signaling events. The A1 receptor is canonically coupled to inhibitory G proteins (Gᵢ/Gₒ).[10][11][12][13]

Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11][12][13] The Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization, and inhibit voltage-gated Ca²⁺ channels, reducing calcium influx.[6] These actions contribute to the neuronal inhibitory and protective effects of A1 receptor activation.

Functional Activity

ADAC has demonstrated significant therapeutic potential in preclinical models of neurological and auditory disorders.

Neuroprotection

In animal models of cerebral ischemia, ADAC has been shown to be a potent neuroprotective agent.[9][14][15] Administration of ADAC, even post-ischemia, can increase survival rates and prevent neuronal damage in vulnerable brain regions like the hippocampal CA1 area.[1][9][14] The neuroprotective effects are attributed to the A1 receptor-mediated reduction in excitotoxicity, inflammation, and apoptosis.

Table 2: In Vivo Neuroprotective Effects of ADAC

| Animal Model | Insult | ADAC Dose | Outcome | Reference |

| Gerbil | Bilateral Carotid Artery Occlusion | 75 µg/kg | Increased survival and prevention of neuronal damage in hippocampal CA1 region. | [1] |

| Gerbil | 5 or 10 min Ischemia | 100 µg/kg (post-ischemia) | Improved survival, protection of neuronal morphology, and preservation of spatial memory. | [14] |

Otoprotection

ADAC has also shown promise in protecting against noise-induced and cisplatin-induced hearing loss.[2][3][6] It mitigates damage to sensory hair cells in the cochlea.[2] The proposed mechanisms of otoprotection include the inhibition of glutamate (B1630785) release and the reduction of oxidative stress.[2]

Table 3: In Vivo Otoprotective Effects of ADAC

| Animal Model | Insult | ADAC Dose | Outcome | Reference |

| Rat | Noise Exposure (110 dB) | 100 µg/kg | Protection against auditory threshold shifts and hair cell loss. | [1] |

| Rat | Noise Exposure | 25-300 µg/kg/day | Dose- and time-dependent mitigation of noise-induced hearing loss. | [2][6] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines the determination of the inhibition constant (Kᵢ) of ADAC for the adenosine A1 receptor.

Materials:

-

Cell membranes expressing the adenosine A1 receptor (e.g., from CHO or HEK293 cells)

-

Radioligand: [³H]DPCPX (a selective A1 antagonist)

-

Unlabeled ADAC

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: A high concentration of a non-radiolabeled A1 agonist (e.g., 10 µM NECA)

-

96-well filter plates (GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation:

-

Thaw cell membranes on ice and dilute in assay buffer to the desired protein concentration (e.g., 20-50 µ g/well ).

-

Prepare serial dilutions of ADAC in assay buffer.

-

Prepare the radioligand solution in assay buffer at a concentration close to its Kₔ value.

-

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Add the non-specific binding control, radioligand, and cell membranes.

-

Competition: Add serially diluted ADAC, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total and competition binding. Determine the IC₅₀ of ADAC and calculate the Kᵢ using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This protocol measures the functional effect of ADAC on adenylyl cyclase activity.

Materials:

-

Cell membranes expressing the adenosine A1 receptor

-

ADAC

-

Forskolin (or another adenylyl cyclase activator)

-

Assay Buffer (containing ATP, GTP, and a phosphodiesterase inhibitor like IBMX)

-

cAMP detection kit (e.g., ELISA or HTRF-based)

Procedure:

-

Preparation:

-

Prepare cell membranes as in the binding assay.

-

Prepare serial dilutions of ADAC.

-

-

Assay Setup (in triplicate):

-

Basal: Add assay buffer and cell membranes.

-

Stimulated: Add assay buffer, forskolin, and cell membranes.

-

Inhibition: Add assay buffer, forskolin, serially diluted ADAC, and cell membranes.

-

-

Incubation: Incubate the plate at 30-37°C for a specified time (e.g., 15-30 minutes).

-

Termination: Stop the reaction according to the cAMP detection kit instructions (e.g., by adding a lysis buffer or stopping reagent).

-

Detection: Measure the cAMP concentration in each well using the chosen detection method.

-

Data Analysis: Calculate the percent inhibition of forskolin-stimulated adenylyl cyclase activity by ADAC and determine its EC₅₀ value.

Conclusion

Adenosine Amine Congener is a highly selective and potent adenosine A1 receptor agonist with significant neuroprotective and otoprotective properties demonstrated in preclinical models. Its well-defined pharmacological profile and mechanism of action make it a valuable research tool and a promising lead compound for the development of novel therapeutics targeting a range of disorders. The detailed protocols and workflows provided in this guide are intended to support and accelerate further investigation into the therapeutic potential of ADAC and other selective adenosine A1 receptor agonists.

References

- 1. benchchem.com [benchchem.com]

- 2. sciencedaily.com [sciencedaily.com]

- 3. benchchem.com [benchchem.com]

- 4. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Noise-induced hearing loss: a study on the pharmacological protection in the Sprague Dawley rat with N-acetyl-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]

- 7. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]

- 8. Neuroprotection of Ischemic Preconditioning is Mediated by Anti-inflammatory, Not Pro-inflammatory, Cytokines in the Gerbil Hippocampus Induced by a Subsequent Lethal Transient Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prevention of Noise-Induced Hearing Loss In Vivo: Continuous Application of Insulin-like Growth Factor 1 and Its Effect on Inner Ear Synapses, Auditory Function and Perilymph Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. otoemissions.org [otoemissions.org]

- 11. A1-adenosine receptor inhibition of adenylate cyclase in failing and nonfailing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 14. Neuroprotection of catalpol in transient global ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cerebral ischemia in gerbils: effects of acute and chronic treatment with adenosine A2A receptor agonist and antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine Amine Congeners: A Technical Guide to A1 vs. A2A Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinities of adenosine (B11128) amine congeners for the A1 and A2A adenosine receptor subtypes. Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are critical targets in drug discovery due to their widespread distribution and involvement in numerous physiological and pathophysiological processes. Understanding the selectivity and affinity of ligands, such as adenosine amine congeners, for A1 and A2A receptors is paramount for the development of novel therapeutics with improved efficacy and reduced side effects. This document provides a comprehensive overview of structure-activity relationships, quantitative binding data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Concepts: A1 and A2A Adenosine Receptors

Adenosine A1 and A2A receptors are high-affinity receptors for the endogenous nucleoside adenosine.[1] They exhibit distinct tissue distribution and couple to different G proteins, leading to opposing physiological effects.

-

A1 Adenosine Receptor (A1R): Predominantly coupled to the Gi/o family of G proteins, activation of A1R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is generally associated with inhibitory effects, such as decreased neuronal excitability and reduced heart rate.[3][4] A1Rs are abundantly expressed in the brain (hippocampus, cortex, cerebellum), heart, and adipose tissue.[3]

-

A2A Adenosine Receptor (A2AR): In contrast, the A2A receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein.[5] Its activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[5][6] A2AR-mediated signaling is often associated with smooth muscle relaxation, inhibition of inflammation, and modulation of neurotransmitter release.[6] High densities of A2ARs are found in the striatum, immune cells, and blood vessels.[7]

Binding Affinity of Adenosine Amine Congeners

The affinity and selectivity of adenosine amine congeners for A1 and A2A receptors are largely determined by the substituent at the N6-position of the adenosine scaffold. Modifications at this position can dramatically influence the interaction with the receptor binding pocket.

Quantitative Binding Data

The following table summarizes the binding affinities (Ki values) of a selection of N6-substituted adenosine amine congeners for human A1 and A2A adenosine receptors. Lower Ki values indicate higher binding affinity.

| Compound Name | N6-Substituent | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Selectivity (A1/A2A) |

| N6-Cyclopentyladenosine (CPA) | Cyclopentyl | 1.4 | 220 | 157 |

| N6-Cyclohexyladenosine (CHA) | Cyclohexyl | 1.8 | 180 | 100 |

| (R)-N6-Phenylisopropyladenosine ((R)-PIA) | (R)-1-Phenylethyl | 1.1 | 50 | 45 |

| (S)-N6-Phenylisopropyladenosine ((S)-PIA) | (S)-1-Phenylethyl | 10 | 100 | 10 |

| N6-[2-(3,5-Dimethoxyphenyl)-2-(2-methylphenyl)ethyl]adenosine | 2-(3,5-Dimethoxyphenyl)-2-(2-methylphenyl)ethyl | 0.4 | >10,000 | >25,000 |

| 2-[p-(2-carboxyethyl)phenethylamino]-5′-N-ethylcarboxamidoadenosine (CGS-21680) | 2-(4-Carboxyethyl)phenethylamino (at C2) | 2800 | 15 | 0.005 (A2A selective) |

| N6-(3-Iodobenzyl)adenosine | 3-Iodobenzyl | 15 | 30 | 0.5 |